molecular formula C52H60Br2NOP B10831154 MitoTam bromide, hydrobromide

MitoTam bromide, hydrobromide

Cat. No.: B10831154
M. Wt: 905.8 g/mol
InChI Key: LKYHAJFFVLTBRB-DRFCFMONSA-M
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Description

MitoTam (bromide, hydrobromide) is a derivative of tamoxifen, a well-known anti-cancer drug. It functions as an electron transport chain inhibitor, specifically targeting mitochondrial complex I. This compound has shown significant potential as an anti-cancer agent, particularly in the treatment of breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

MitoTam (bromide, hydrobromide) is synthesized through a series of chemical reactions starting from tamoxifenThe reaction conditions typically include the use of solvents like dichloromethane and reagents such as bromine or hydrobromic acid .

Industrial Production Methods

Industrial production of MitoTam (bromide, hydrobromide) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

MitoTam (bromide, hydrobromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various tamoxifen derivatives with modified functional groups. These derivatives can have different biological activities and properties .

Scientific Research Applications

MitoTam (bromide, hydrobromide) has a wide range of scientific research applications:

Mechanism of Action

MitoTam (bromide, hydrobromide) exerts its effects by inhibiting mitochondrial complex I, a key component of the electron transport chain. This inhibition disrupts mitochondrial membrane potential, leading to reduced ATP production and increased reactive oxygen species (ROS) generation. The compound induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MitoTam (bromide, hydrobromide) is unique due to its dual action of targeting mitochondrial complex I and inducing apoptosis specifically in cancer cells. This dual mechanism enhances its efficacy and selectivity compared to other tamoxifen derivatives .

Properties

Molecular Formula

C52H60Br2NOP

Molecular Weight

905.8 g/mol

IUPAC Name

[(Z)-12-[4-[2-(dimethylamino)ethoxy]phenyl]-11,12-diphenyldodec-11-enyl]-triphenylphosphanium;bromide;hydrobromide

InChI

InChI=1S/C52H59NOP.2BrH/c1-53(2)41-42-54-47-39-37-46(38-40-47)52(45-28-16-10-17-29-45)51(44-26-14-9-15-27-44)36-24-7-5-3-4-6-8-25-43-55(48-30-18-11-19-31-48,49-32-20-12-21-33-49)50-34-22-13-23-35-50;;/h9-23,26-35,37-40H,3-8,24-25,36,41-43H2,1-2H3;2*1H/q+1;;/p-1/b52-51-;;

InChI Key

LKYHAJFFVLTBRB-DRFCFMONSA-M

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)\C5=CC=CC=C5)/C6=CC=CC=C6.Br.[Br-]

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.Br.[Br-]

Origin of Product

United States

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